N-Isopentyladenosine is classified under the category of cytokinins, which are plant hormones that promote cell division and growth. It can be synthesized from adenosine through enzymatic or chemical modifications. In nature, it is found in various plant tissues and is also present in certain types of tRNA as a post-transcriptional modification, where it contributes to the stability and functionality of RNA molecules .
The synthesis of N-Isopentyladenosine can be achieved through several methods, primarily involving the alkylation of adenosine. One common synthetic route involves the following steps:
N-Isopentyladenosine participates in several chemical reactions, primarily due to its nucleophilic nature. Key reactions include:
The mechanism of action of N-Isopentyladenosine primarily relates to its role as a cytokinin:
N-Isopentyladenosine has several scientific applications:
N6-Isopentenyladenosine (i6A; C₁₅H₂₁N₅O₄; MW 335.36 g/mol) features an adenosine core modified at the N⁶ position with a hydrophobic isopentenyl moiety (3,3-dimethylallyl group). The isopentenyl chain enhances base stacking through hydrophobic interactions and reduces conformational flexibility of the adenosine ring. Its IUPAC name is N-(1-hydroxy-3-methylbut-3-en-1-yl)adenosine, with CAS registry number 7724-76-7 [5] [9]. The compound exhibits moderate lipophilicity (logP = 1.30), influencing membrane permeability and subcellular distribution. Isomerism arises from the isopentenyl group’s orientation, with the trans configuration predominating in biological systems due to steric optimization within enzyme active sites [5] [9].
Table 1: Key Physicochemical Properties of i6A
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₁N₅O₄ |
Molecular Weight | 335.36 g/mol |
logP (Octanol/Water) | 1.30 |
CAS Registry Number | 7724-76-7 |
SMILES Notation | OC[C@@H]1C@@HC@@HC@HO1 |
i6A biosynthesis converges on two substrates: adenosine-37 (A37) in target tRNAs and ∆²-isopentenyl pyrophosphate (∆²-IPP) as the isopentenyl donor. ∆²-IPP originates from the mevalonate (MVA) pathway in eukaryotes or methylerythritol phosphate (MEP) pathway in prokaryotes. The reaction follows an SN2 mechanism where the N⁶ nitrogen performs a nucleophilic attack on C1 of ∆²-IPP, displacing pyrophosphate (PPi). This Mg²⁺-dependent alkylation occurs without intermediate adenylation [10] [6].
The reaction is catalyzed by tRNA-isopentenyltransferases: MiaA in prokaryotes and TRIT1 in eukaryotes. These enzymes share a conserved catalytic domain but differ in auxiliary domains. MiaA (e.g., E. coli MiaA, 316 residues) contains a "swinging domain" that undergoes conformational changes to clamp the tRNA anticodon stem-loop (ASL). Structural snapshots reveal MiaA’s catalytic domain harbors a central tunnel accommodating both ∆²-IPP and the extruded A37 base [10]. Eukaryotic TRIT1 localizes to both nuclei and mitochondria, reflecting dual-compartment functionality. Enzyme kinetics indicate ordered substrate binding: tRNA association precedes ∆²-IPP recruitment, with Km values for ∆²-IPP in the low micromolar range (e.g., 8.5 µM for E. coli MiaA) [6] [10].
Table 2: Comparative Features of tRNA-Isopentenyltransferases
Feature | Prokaryotic MiaA | Eukaryotic TRIT1 |
---|---|---|
Gene Locus (Human) | N/A | TRIT1 (Chr 1p34.1) |
Subcellular Localization | Cytoplasm | Nucleus/Mitochondria |
Catalytic Residues | Asp38, Glu139, Lys168 (E. coli) | Conserved equivalents |
tRNA Binding Mechanism | "Pinch-and-flip" of A37 | Similar, with NLS regulation |
Disease Associations | Bacterial fitness | Cancer suppression, MELAS |
Subcellular compartmentalization dictates distinct i6A modification pathways:
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